4-Methoxy-N-pyridin-3-yl-benzamide
Description
Properties
CAS No. |
14547-78-5 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
InChI Key |
UZFNEWHJUPYYSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Other CAS No. |
14547-78-5 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1. Antiviral Activity:
Research indicates that derivatives of benzamide, including 4-methoxy-N-pyridin-3-yl-benzamide, exhibit antiviral properties. Studies have highlighted their effectiveness against viruses such as Ebola and Marburg. Specifically, compounds within this class have been shown to inhibit viral entry into host cells, making them candidates for further development in antiviral therapies .
2. Neuropharmacology:
The compound has also been evaluated for its potential as a brain-penetrant PET ligand selective for specific GABA receptors. This application is particularly relevant in neuropharmacology, where understanding receptor interactions can lead to advancements in treatments for neurological disorders .
3. Antibacterial and Anti-inflammatory Properties:
Amides like this compound are known to possess antibacterial and anti-inflammatory activities. The structural characteristics of amides contribute to their ability to interact with biological targets effectively, which has been demonstrated in various studies focusing on their pharmacological profiles .
Case Studies
Case Study 1: Antiviral Efficacy
In a study assessing the efficacy of various benzamide derivatives against Ebola virus, this compound was included in a broader screening of compounds. Results indicated that certain structural modifications enhanced its potency against viral entry mechanisms .
Case Study 2: Neuroimaging Applications
A novel application of this compound was explored in neuroimaging research where it was used as a radiolabeled ligand for PET scans. This study demonstrated that the compound could selectively bind to GABA receptors in the brain, providing insights into its potential utility in diagnosing neurological conditions .
Comparative Analysis of Related Compounds
The following table summarizes key findings related to this compound and its analogs:
Comparison with Similar Compounds
Structural Analogs and Their Modifications
The following table summarizes key structural analogs, their modifications, and properties:
Crystallographic and Physicochemical Properties
- Trifluoromethyl Analog :
- Parent Compound: No crystallographic data provided, suggesting less emphasis on solid-state characterization.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methoxy-N-pyridin-3-yl-benzamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves a multi-step process, starting with coupling 4-methoxybenzoic acid derivatives with 3-aminopyridine via amidation. Key steps include activating the carboxylic acid (e.g., using DCC/DMAP coupling agents) and optimizing reaction parameters (e.g., solvent choice, temperature, and catalyst). For purity ≥95%, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
- Analytical Validation : Confirm structure using -NMR (δ 8.3–8.5 ppm for pyridine protons) and -NMR (amide carbonyl ~165 ppm) .
Q. How can researchers validate the molecular structure and purity of this compound?
- Techniques :
- NMR Spectroscopy : Assign peaks for methoxy (δ ~3.8 ppm), aromatic protons, and amide protons.
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 243.1.
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Approach : Screen for neuroprotective or enzyme-modulating activity using:
- In vitro assays : Neuronal cell viability (e.g., SH-SY5Y cells under oxidative stress).
- Enzyme inhibition : Kinase or phosphatase targets (IC determination via fluorescence-based assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?
- Strategy :
- Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects.
- Statistical analysis : Use ANOVA with post-hoc tests (e.g., Fisher’s PLSD) to validate significance thresholds (p < 0.05) .
Q. What computational methods support the rational design of derivatives with enhanced potency?
- Tools :
- Molecular docking (AutoDock Vina) : Model interactions with targets like kinases (PDB: 3HKC) to prioritize substituents at the methoxy or pyridine positions.
- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft ES) parameters with bioactivity data .
Q. How can low yields during scale-up synthesis be addressed?
- Optimization :
- Solvent selection : Replace polar aprotic solvents (DMF) with toluene/ethanol mixtures to reduce side reactions.
- Catalyst screening : Test Pd/C or CuI for coupling steps to improve efficiency.
- Process monitoring : Use in-situ FTIR to track intermediate formation .
Q. What strategies are effective for elucidating the compound’s mechanism of action in neuroprotection?
- Experimental design :
- Pathway analysis : Transcriptomics (RNA-seq) to identify differentially expressed genes (e.g., BDNF, NRF2).
- Protein interaction studies : Co-IP/MS to map binding partners in neuronal lysates .
Data Analysis and Reproducibility
Q. How should researchers handle batch-to-batch variability in biological activity?
- Mitigation :
- Strict QC : Enforce HPLC purity thresholds (>98%) and NMR consistency.
- Standardized assays : Use internal controls (e.g., reference inhibitors) in each experiment .
Q. What statistical frameworks are recommended for analyzing dose-dependent effects?
- Approach :
- Nonlinear regression (GraphPad Prism) : Fit data to sigmoidal curves (Hill slope = 1) for EC/IC determination.
- Bootstrap resampling : Estimate confidence intervals for potency metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
